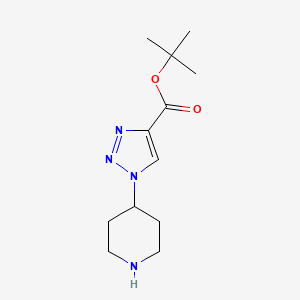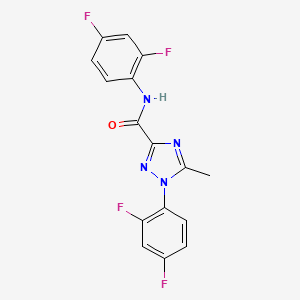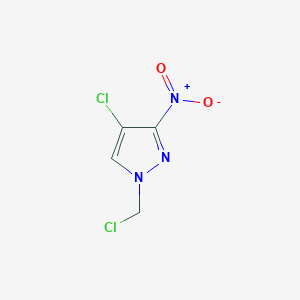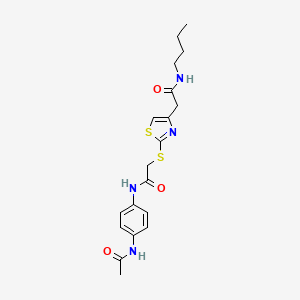
1-(1H-imidazol-2-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(1H-imidazol-2-yl)piperazine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various derivatives of piperazine and imidazole, which are relevant to the compound . These derivatives have been synthesized and evaluated for their biological activities, including their affinity for adrenergic receptors and potential hypoglycemic effects, as well as their antimicrobial properties .
Synthesis Analysis
The synthesis of piperazine-imidazole derivatives is described in the papers, with methods such as regioselective syntheses involving novel oxidation-dehydration of [(beta-hydroxyalkyl)amino]pyrazines . Another approach includes the condensation of alpha-halocarbonyl derivatives with an aminopyrazine or the oxidation-dehydration of a [(beta-hydroxyalkyl)amino]pyrazine . Additionally, a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate has been used for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of piperazine-imidazole derivatives has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . X-ray diffraction studies have been conducted to determine the crystal structures of arylidene-imidazolone derivatives, providing insights into the possible conformations of these molecules .
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions specific to "this compound." However, they do discuss the chemical reactions involved in the synthesis of related compounds, such as the Mannich reaction for the production of oxazole derivatives and the cyclo condensation for imidazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the discussed derivatives are inferred from their biological activity studies. For instance, modifications on the piperazine-imidazole core can influence binding affinity to adrenergic receptors and hypoglycemic potency . The crystal packing and geometry of the substituents on the piperazine ring are also discussed, which can affect the compound's conformation and stability .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities : Novel derivatives of 1-(1H-imidazol-2-yl)piperazine dihydrochloride, including piperazine derivatives, have been synthesized and shown significant antimicrobial activities, particularly against bacterial and fungal strains. These compounds have been characterized using various spectroscopic techniques and have shown promising results in in vitro antimicrobial studies. Specifically, certain compounds exhibited remarkable antibacterial and antifungal activities, comparable to standard drugs like chloramphenicol and fluconazole. This indicates the potential of these compounds in developing new antimicrobial agents (Rajkumar et al., 2014), (Gan et al., 2010).
Anti-inflammatory and Antidiabetic Properties : Certain piperazine derivatives related to this compound have been found to possess anti-inflammatory and antidiabetic properties. These compounds have shown significant in vitro anti-inflammatory activity and the ability to improve glucose tolerance in a rat model of type II diabetes without causing any side effects or hypoglycemic effects (Ahmed et al., 2017), (Le Bihan et al., 1999).
Anticancer Activity : Certain synthesized derivatives of this compound have shown potent anticancer activity. These compounds were evaluated against various cancer cell lines, and some showed significant potency, indicating their potential use in anticancer drug development. The compounds have been characterized thoroughly and evaluated for their cytotoxicity against cancer and normal cell lines (Mustafa et al., 2011).
Antifungal and Antibacterial Activities : The synthesized piperazine derivatives have also been evaluated for their antifungal and antibacterial activities. Certain compounds showed promising antibacterial and antifungal activities, making them potential candidates for treating various infections. The compounds' structures were confirmed through various spectroscopic methods, and their activities were tested against a range of bacteria and fungi (Kumar et al., 2021).
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with multiple targets in the body.
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects . The specific interactions and changes resulting from this compound would depend on the particular target and the context within the biological system.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it is likely that this compound could influence multiple pathways, each leading to different downstream effects .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-(1H-imidazol-2-yl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-10-7(9-1)11-5-3-8-4-6-11;;/h1-2,8H,3-6H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXJJDSBROHUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1795503-50-2 |
Source


|
| Record name | 1-(1H-imidazol-2-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Chlorophenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3001981.png)


![3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3001985.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B3001986.png)

![8-(Phenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3001990.png)



![4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,3-dimethylpiperazin-2-one](/img/structure/B3001996.png)
![(2,3-dichlorophenyl)-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B3001998.png)
![Methyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B3001999.png)